molecular formula C6H7IN2O B1391030 3-Iodo-2-methoxypyridin-4-amine CAS No. 1190198-21-0

3-Iodo-2-methoxypyridin-4-amine

Cat. No.: B1391030
CAS No.: 1190198-21-0
M. Wt: 250.04 g/mol
InChI Key: ZTZOSAQQMYQVRA-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxypyridin-4-amine is a chemical compound with the CAS Number: 1190198-21-0 . It has a molecular weight of 250.04 and its IUPAC name is 3-iodo-2-methoxy-4-pyridinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7IN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a melting point of 68 - 69 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocycles

3-Iodo-2-methoxypyridin-4-amine is a key precursor in the synthesis of furan-fused heterocycles. This process involves Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions, leveraging an Et3N-induced S(N)2 process for the dealkylation (Conreaux et al., 2008).

Nucleophilic Amination

This compound has also been utilized in developing a new protocol for nucleophilic amination of methoxypyridines. This method, using sodium hydride in the presence of lithium iodide, provides concise access to various aminopyridines with potential medicinal interest (Pang et al., 2018).

Study of Rearrangements in Aminations

Research on the reactions of iodopyridines, including this compound, with potassium amide in liquid ammonia, has provided insights into rearrangements presumably involving pyridyne intermediates (Pieterse & Hertog, 2010).

Protonation and Hydrogen Bonding Studies

Investigations into the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles have utilized derivatives of this compound. These studies contribute to the understanding of molecular conformations and intermolecular interactions (Böck et al., 2021).

Photocatalysis Research

In the field of photocatalysis, iodo-Bodipy derivatives related to this compound have been used as organic catalysts for photoredox catalytic organic reactions. This includes studies on the aerobic oxidative coupling of amines and photooxidation of dihydroxylnaphthalenes (Huang et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H312, and H332 . These hazard statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 3-Iodo-2-methoxypyridin-4-amine are not available, compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions in tuberculosis drug discovery research .

Properties

IUPAC Name

3-iodo-2-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZOSAQQMYQVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670644
Record name 3-Iodo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190198-21-0
Record name 3-Iodo-2-methoxy-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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